Tert-butyl 2-cyclopropyl-5-methoxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate
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Overview
Description
Tert-butyl 2-cyclopropyl-5-methoxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, a cyclopropyl ring, and a methoxy group attached to a dihydropyrimidine ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-cyclopropyl-5-methoxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-cyclopropyl-5-methoxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The methoxy group and other substituents can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 2-cyclopropyl-5-methoxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-cyclopropyl-5-methoxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 2-cyclopropyl-5-methoxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate include other dihydropyrimidine derivatives with different substituents. These compounds may have similar structures but vary in their chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H18N2O4 |
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Molecular Weight |
266.29 g/mol |
IUPAC Name |
tert-butyl 2-cyclopropyl-5-methoxy-6-oxo-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)8-9(18-4)11(16)15-10(14-8)7-5-6-7/h7H,5-6H2,1-4H3,(H,14,15,16) |
InChI Key |
CJZMWPAJHUUFMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=O)NC(=N1)C2CC2)OC |
Origin of Product |
United States |
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